molecular formula C32H42N4O8 B13917655 Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)

Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)

Cat. No.: B13917655
M. Wt: 610.7 g/mol
InChI Key: CMSQMKQZYOGHCO-UHFFFAOYSA-N
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Description

Benzyl 2,7-diazaspiro[44]nonane-2-carboxylate;hemi(oxalic acid) is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro[44]nonane core, which is a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

Industrial production of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The diaza groups in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the spirocyclic structure can interact with biological membranes, affecting cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate stands out due to its specific benzyl substitution, which can enhance its chemical reactivity and biological activity compared to similar compounds. The presence of the hemi(oxalic acid) moiety also adds to its uniqueness, potentially influencing its solubility and stability.

Properties

Molecular Formula

C32H42N4O8

Molecular Weight

610.7 g/mol

IUPAC Name

benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid

InChI

InChI=1S/2C15H20N2O2.C2H2O4/c2*18-14(19-10-13-4-2-1-3-5-13)17-9-7-15(12-17)6-8-16-11-15;3-1(4)2(5)6/h2*1-5,16H,6-12H2;(H,3,4)(H,5,6)

InChI Key

CMSQMKQZYOGHCO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C(=O)OCC3=CC=CC=C3.C1CNCC12CCN(C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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